molecular formula C5H9NO2 B2630074 5-methoxy-3,6-dihydro-2H-oxazine CAS No. 18596-80-0

5-methoxy-3,6-dihydro-2H-oxazine

Cat. No. B2630074
CAS RN: 18596-80-0
M. Wt: 115.132
InChI Key: VDRWGEPHOPCAAB-UHFFFAOYSA-N
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Description

5-Methoxy-3,6-dihydro-2H-1,4-oxazine is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da . This compound is also known by its IUPAC name, 2H-1,4-Oxazine, 3,6-dihydro-5-methoxy- .


Synthesis Analysis

The synthesis of 3,6-dihydro-2H-1,2-oxazines has been a subject of research in recent years . One approach involves Diels–Alder chemistry starting with nitroso compounds and conjugated dienes . Another method involves the reaction of phenols, formaldehyde, and primary amines which on heating to 200 °C (~400 °F) polymerise to produce polybenzoxazine networks .


Molecular Structure Analysis

The molecular structure of 5-methoxy-3,6-dihydro-2H-1,4-oxazine consists of one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . This structure opens several possibilities for further functionalization including (stereoselective) transformations of the C=C bond and the reductive N–O bond cleavage leading to tetrahydro-1,2-oxazines and 1,4-amino alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-3,6-dihydro-2H-1,4-oxazine include a molecular formula of C5H9NO2, an average mass of 115.131 Da, and a monoisotopic mass of 115.063332 Da .

Scientific Research Applications

Green Synthesis and Antimicrobial Applications

Green Synthesis and Tuberculosis Inhibition 5-methoxy-3,6-dihydro-2H-oxazine derivatives, specifically dihydro-2H-benzo[1,3]oxazine derivatives, have been synthesized and evaluated as growth inhibitors of Mycobacterium tuberculosis. The presence of nitro, chloro, and methoxy groups in these compounds significantly contributes to their antimycobacterial activity. Molecular docking studies suggest that these compounds potentially bind to the ribosomal A-site of M. tuberculosis, hinting at their mechanism of action in inhibiting bacterial growth (Kamble et al., 2014).

Chemical Synthesis and Reactivity

Confirmation and Synthesis of Dihydro-2H-[1,4]oxazine Derivatives The compound 2,3-dehydro-N-methylmorpholine, a derivative of 4-methyl-3,4-dihydro-2H-[1,4]oxazine, was confirmed as a degradation product of N-methylmorpholine-N-oxide. Its synthesis and reactivity were explored, offering insights into the chemical behavior and potential applications of these oxazine derivatives in various chemical reactions (Liebner et al., 2007).

Pharmacological Potential

Synthesis and Evaluation of Pharmacological Activities Dihydro-2H-oxazine derivatives, specifically pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, were synthesized and evaluated for their chemical and pharmacological activities. These compounds demonstrated promising antioxidant and anticancer activities, indicating their potential as therapeutic agents (Mahmoud et al., 2017).

properties

IUPAC Name

5-methoxy-3,6-dihydro-2H-1,4-oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-7-5-4-8-3-2-6-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRWGEPHOPCAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18596-80-0
Record name 5-methoxy-3,6-dihydro-2H-oxazine
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